



LC-MS/MS method for quantification of C15H22CINS in plasma

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Compound of Interest		
Compound Name:	C15H22CINS	
Cat. No.:	B15174005	Get Quote

An LC-MS/MS method for the quantification of Thiazinamium (C15H22CINS) in human plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and comprehensive method validation.

Introduction

Thiazinamium is a quaternary ammonium compound and a phenothiazine derivative known for its anticholinergic properties.[1] Accurate quantification of Thiazinamium in plasma is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantification of drugs in complex biological matrices like plasma.[2] This method describes a robust and reliable procedure for the determination of Thiazinamium in human plasma using an readily available internal standard.

Experimental Protocols Materials and Reagents

- Thiazinamium reference standard
- Thiazinamium-d3 as an internal standard (IS)
- Formic acid (LC-MS grade)



- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (Type I, 18.2 MΩ·cm)
- Human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatography: A UHPLC system capable of binary gradient elution.
- Mass Spectrometry: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[3]

Preparation of Standards and Quality Control Samples

Stock solutions of Thiazinamium and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a fast and simple method for sample preparation in high-throughput environments.[4]

- Pipette 100 μL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard working solution (e.g., 100 ng/mL Thiazinamium-d3).
- Add 300 μL of cold acetonitrile to precipitate the plasma proteins.[5]
- Vortex the mixture for 30 seconds.



- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially reduced matrix effects, a solid-phase extraction protocol using weak cation-exchange cartridges can be employed.[6]

- Condition: Condition a weak cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load: Mix 100 μ L of plasma sample with the internal standard and 200 μ L of 2% formic acid in water. Load the mixture onto the SPE cartridge.
- Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.[7]
- Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40° C. Reconstitute the residue in 100 μ L of the mobile phase.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective quantification of Thiazinamium.

Table 1: Chromatographic Conditions



Parameter	Value
Column	C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 2.6 µm)[8]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 3.0 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Column Temperature	40°C
Injection Volume	5 μL

| Run Time | 5.0 minutes |

Table 2: Optimized Mass Spectrometry Parameters

Parameter	Thiazinamium	Thiazinamium-d3 (IS)
Ionization Mode	ESI Positive	ESI Positive
Precursor Ion (m/z)	298.1	301.1
Product Ion (m/z)	100.1	103.1
Dwell Time (ms)	100	100
Collision Energy (eV)	25	25

| Declustering Potential (V) | 80 | 80 |

Method Validation and Results

The method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.



Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995.

Table 3: Calibration Curve Summary

Concentration Range (ng/mL) Regression Equation	r²	
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| 0.5 - 500 | y = 0.015x + 0.002 | 0.998 |

Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results demonstrate excellent accuracy and precision.[9]

Table 4: Intra-day and Inter-day Accuracy and Precision

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.5	8.5	105.2	10.2	103.8
LQC	1.5	6.2	98.7	7.5	101.5
MQC	75	4.1	101.3	5.3	99.2
нос	400	3.5	97.9	4.8	98.6

(n=6 replicates per day for 3 days)

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in a pure solution. Recovery was determined by comparing the



analyte peak area in pre-extraction spiked samples to post-extraction spiked samples. The method shows minimal matrix effects and consistent recovery.[10]

Table 5: Matrix Effect and Recovery

QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
LQC	1.5	92.5	96.8

| HQC | 400 | 95.1 | 98.2 |

Stability

The stability of Thiazinamium was evaluated under various conditions to ensure sample integrity during handling and storage. The analyte was found to be stable.

Table 6: Stability of Thiazinamium in Plasma

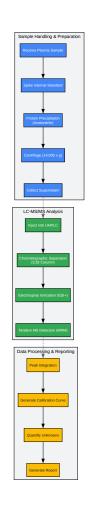
Stability Condition	Duration	Concentration (ng/mL)	Accuracy (%)
Bench-top	6 hours	LQC: 1.5	97.2
		HQC: 400	99.1
Freeze-Thaw (3 cycles)	-20°C to RT	LQC: 1.5	102.5
		HQC: 400	101.3
Long-term	30 days at -80°C	LQC: 1.5	98.8

| | | HQC: 400 | 99.5 |

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.





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Caption: Workflow for Thiazinamium quantification in plasma.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Thiazinamium in human plasma. The protein precipitation sample preparation method is straightforward and suitable for high-throughput analysis. The method demonstrates excellent linearity, accuracy, precision, and stability, making it well-suited for supporting pharmacokinetic studies in clinical and research settings.

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